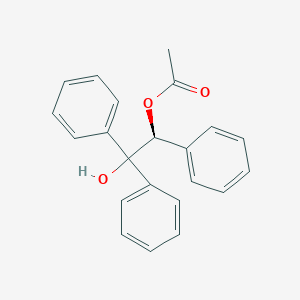

(S)-2-Hydroxy-1,2,2-triphenylethyl acetate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

[(1S)-2-hydroxy-1,2,2-triphenylethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O3/c1-17(23)25-21(18-11-5-2-6-12-18)22(24,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24H,1H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXLZCXZLVDUDHP-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H](C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352916 | |

| Record name | (1S)-2-Hydroxy-1,2,2-triphenylethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95061-51-1 | |

| Record name | (1S)-2-Hydroxy-1,2,2-triphenylethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of (S)-2-Hydroxy-1,2,2-triphenylethyl acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Physical Properties

The physical characteristics of (S)-2-Hydroxy-1,2,2-triphenylethyl acetate are crucial for its handling, purification, and application in further chemical syntheses. The available data is summarized in the tables below.

| Identifier | Value | Citation |

| IUPAC Name | (1S)-2-hydroxy-1,2,2-triphenylethyl acetate | |

| CAS Number | 95061-51-1 | [1] |

| Molecular Formula | C₂₂H₂₀O₃ | [1] |

| Molecular Weight | 332.39 g/mol | [1] |

| Property | Value | Citation |

| Appearance | Crystals | [1] |

| Melting Point | 237-240 °C | [1] |

| Specific Rotation | [α]²⁰/D between -216.0° and -213.0° (c=1 in pyridine) | [2] |

| Solubility | Sparingly soluble in water. | [3] |

| Boiling Point | Data not available. |

Experimental Protocols

While specific experimental procedures for the synthesis and physical property determination of this compound are not detailed in the available literature, standard organic chemistry methodologies would be employed.

General Synthetic Approach

The synthesis of chiral vicinal diol monoacetates like this compound typically involves the enantioselective dihydroxylation of a corresponding triphenylethene precursor, followed by a regioselective acetylation. Alternatively, kinetic resolution of a racemic mixture of 2-hydroxy-1,2,2-triphenylethyl acetate using a chiral catalyst or enzyme could be employed to isolate the (S)-enantiomer.

A logical workflow for a potential synthetic and characterization process is outlined below:

Determination of Physical Properties

Standard laboratory techniques for the characterization of organic compounds would be utilized to determine the physical properties of this compound.

-

Melting Point: The melting point is determined using a calibrated melting point apparatus. A small amount of the crystalline sample is packed into a capillary tube and heated at a slow, controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.

-

Specific Rotation: The optical rotation is measured using a polarimeter. A solution of the compound with a known concentration in a specified solvent (in this case, pyridine) is placed in a sample tube of a defined path length. The angle of rotation of plane-polarized light passing through the solution is measured at a specific temperature and wavelength (typically the sodium D-line, 589 nm).

-

Solubility: The solubility in various solvents would be determined by adding increasing amounts of the solid to a fixed volume of the solvent at a constant temperature until no more solid dissolves.

Spectroscopic Data

Detailed NMR and mass spectrometry data for this compound are not available in the public domain. However, for a compound with the proposed structure, the following spectral characteristics would be expected:

-

¹H NMR: Signals corresponding to the aromatic protons of the three phenyl groups, a singlet for the methyl protons of the acetate group, and signals for the methine and hydroxyl protons.

-

¹³C NMR: Resonances for the carbon atoms of the phenyl groups, the carbonyl and methyl carbons of the acetate group, and the two carbons of the ethyl backbone.

-

IR Spectroscopy: Characteristic absorption bands for the hydroxyl (O-H) group, the carbonyl (C=O) group of the ester, and C-H and C=C bonds of the aromatic rings.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of acetate and other functional groups.

Biological Activity

While some sources suggest potential anti-inflammatory and antitumor properties for this compound, there is a lack of published, peer-reviewed data to substantiate these claims or to elucidate any specific signaling pathways involved. Further research is required to explore the pharmacological potential of this compound.

The diagram below illustrates a generalized logical relationship for the preliminary screening of a novel chiral compound for potential biological activity, a process that this compound would need to undergo.

Conclusion

This compound is a chiral compound with well-defined physical properties such as melting point and specific rotation. While detailed experimental protocols for its synthesis and comprehensive spectroscopic and biological data are not widely available, this guide provides a consolidated summary of the existing information and outlines the standard methodologies for its characterization. Further research is warranted to fully elucidate its chemical and biological profile, which may open avenues for its application in medicinal chemistry and materials science.

References

An In-depth Technical Guide to (S)-2-Hydroxy-1,2,2-triphenylethyl acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxy-1,2,2-triphenylethyl acetate is a chiral organic compound of significant interest in the field of synthetic chemistry and drug development. Its stereospecific structure makes it a valuable chiral auxiliary and a key starting material in the synthesis of complex molecules, most notably as a reactant in the preparation of Lankacidin derivatives, a class of 17-membered macrocyclic antibiotics.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on experimental details and data relevant to researchers in the field.

Chemical Structure and Properties

This compound, also known by its synonym HYTRA, possesses a well-defined stereochemistry at the C1 position of the ethyl acetate backbone, which is crucial for its role in asymmetric synthesis. The presence of three phenyl groups contributes to the steric bulk and rigidity of the molecule.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| IUPAC Name | (1S)-2-hydroxy-1,2,2-triphenylethyl acetate | [2] |

| CAS Number | 95061-51-1 | [3] |

| Molecular Formula | C₂₂H₂₀O₃ | [4] |

| Molecular Weight | 332.39 g/mol | [4] |

| SMILES | CC(=O)O--INVALID-LINK--C(C2=CC=CC=C2)(O)C3=CC=CC=C3 | [5] |

| Appearance | Crystals | [6] |

| Melting Point | 237-240 °C | [6] |

| Specific Rotation ([α]²⁰/D) | -216.0 to -213.0° (c=1 in pyridine) | |

| Purity (HPLC) | ≥99.0% | [6] |

Synthesis and Characterization

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, its structure suggests a multi-step synthesis likely involving an asymmetric reaction to establish the chiral center. A plausible synthetic approach would involve the asymmetric acetylation of a precursor diol, (S)-1,1,2-triphenylethane-1,2-diol, or the resolution of a racemic mixture of 2-hydroxy-1,2,2-triphenylethyl acetate.

Hypothetical Synthetic Workflow:

Caption: A potential workflow for the asymmetric synthesis of the target compound via chiral resolution.

Experimental Protocols - General Procedures for Analogous Syntheses:

While a specific protocol for the title compound is elusive, the following are general procedures for reactions that would be involved in its synthesis, based on established organic chemistry principles.

Protocol 1: Esterification (General)

-

To a solution of the alcohol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, diethyl ether) is added an acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1-1.5 equivalents) and a base (e.g., triethylamine or pyridine, 1.1-2.0 equivalents) at 0 °C.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Protocol 2: Chiral Resolution of Alcohols (General)

-

The racemic alcohol is reacted with a chiral resolving agent (e.g., a chiral carboxylic acid or its derivative) in the presence of a coupling agent to form a mixture of diastereomeric esters.

-

The diastereomers are separated by fractional crystallization or chromatography.

-

The separated diastereomer is then hydrolyzed (e.g., using a base like sodium hydroxide or an acid like hydrochloric acid) to yield the enantiomerically pure alcohol and the chiral auxiliary, which can often be recovered.

Characterization Data:

-

High-Performance Liquid Chromatography (HPLC): Analysis of this compound typically shows a purity of ≥99.0%.[6] A chiral HPLC method would be necessary to determine the enantiomeric excess.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the hydroxyl (O-H stretch, ~3500 cm⁻¹), ester carbonyl (C=O stretch, ~1735 cm⁻¹), and aromatic (C-H and C=C stretches) functional groups. The identity of the compound can be confirmed by IR spectroscopy.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show signals for the aromatic protons, the methine proton adjacent to the acetate group, the hydroxyl proton, and the methyl protons of the acetate group.

-

¹³C NMR: The spectrum would display resonances for the aromatic carbons, the carbonyl carbon of the ester, the two carbons of the ethyl backbone, and the methyl carbon of the acetate group.

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the acetate group.

Applications in Drug Development

The primary documented application of this compound is as a crucial building block in the synthesis of Lankacidin antibiotics.[1] Lankacidins are a family of natural products with potent antibacterial activity. The stereochemistry of the C1 position in this compound is essential for establishing the correct stereochemistry in the final antibiotic structure.

Signaling Pathway Involvement (as a precursor):

While this compound itself is not known to be directly involved in specific signaling pathways, its end-products, the Lankacidin antibiotics, are. These antibiotics typically function by inhibiting bacterial protein synthesis.

Caption: The role of the title compound as a precursor to antibiotics that inhibit bacterial protein synthesis.

Conclusion

This compound is a chiral molecule with significant utility in synthetic organic chemistry, particularly in the development of new antibiotic agents. Its well-defined stereochemistry and functionality make it a valuable tool for introducing chirality into complex target molecules. Further research into more efficient and scalable synthetic routes to this compound, as well as exploration of its potential as a chiral auxiliary in other asymmetric transformations, would be of great benefit to the scientific community. While its direct biological activity is not well-documented, its role as a precursor to life-saving antibiotics underscores its importance in drug development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. (S)-(-)-2-HYDROXY-1,2,2-TRIPHENYLETHYL ACETATE | 95061-51-1 [chemicalbook.com]

- 3. (S)-(-)-2-Hydroxy-1,2,2-triphenylethyl acetate for synthesis 95061-51-1 [sigmaaldrich.com]

- 4. (S)-(-)-2-Hydroxy-1,2,2-triphenylethyl acetate for synthesis 95061-51-1 [sigmaaldrich.com]

- 5. appchemical.com [appchemical.com]

- 6. (S)-(-)-2-Hydroxy-1,2,2-triphenylethyl acetate for synthesis 95061-51-1 [sigmaaldrich.com]

(S)-2-Hydroxy-1,2,2-triphenylethyl Acetate: A Technical Guide for Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Hydroxy-1,2,2-triphenylethyl acetate , also known by the acronym HYTRA , is a chiral auxiliary utilized in asymmetric synthesis to control the stereochemical outcome of chemical reactions. Its bulky triphenylmethyl group provides a sterically hindered environment, influencing the facial selectivity of nucleophilic attack on a prochiral substrate. This technical guide provides an overview of its properties, synthesis, and application in stereoselective reactions, with a focus on its role in the synthesis of complex molecules relevant to drug development.

Core Properties and Specifications

This compound is a white crystalline solid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 95061-51-1 | [1][2] |

| Molecular Formula | C₂₂H₂₀O₃ | [1] |

| Molecular Weight | 332.39 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 237-240 °C | [1] |

| Purity | ≥99.0% (HPLC) | [1] |

Synthesis of this compound

The synthesis of HYTRA involves a two-step process starting from the corresponding chiral diol, (S)-(-)-1,1,2-triphenylethane-1,2-diol.

Step 1: Synthesis of (S)-(-)-1,1,2-Triphenylethane-1,2-diol

The precursor diol can be synthesized via the asymmetric dihydroxylation of triphenylethylene.

Experimental Protocol:

Step 2: Selective Acetylation

The primary alcohol of the diol is selectively acetylated to yield the final product.

Experimental Protocol:

A specific, detailed experimental protocol for the selective acetylation of (S)-(-)-1,1,2-triphenylethane-1,2-diol to yield HYTRA is not sufficiently detailed in the available literature. A general method would involve the use of an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base, carefully controlling the stoichiometry and reaction conditions to favor mono-acetylation at the less sterically hindered hydroxyl group.

Application in Asymmetric Aldol Reactions

HYTRA is employed as a chiral auxiliary in stereoselective aldol reactions, a powerful carbon-carbon bond-forming reaction in organic synthesis. The chiral auxiliary is first attached to a carboxylic acid to form a chiral ester. This ester is then converted to its corresponding enolate, which subsequently reacts with an aldehyde. The bulky triphenylmethyl group of the auxiliary directs the approach of the aldehyde, leading to the preferential formation of one diastereomer of the aldol adduct.

General Workflow for HYTRA-mediated Asymmetric Aldol Reaction:

References

The HYTRA Chiral Auxiliary: A Technical Guide to Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Chiral auxiliaries represent a powerful and well-established strategy for the enantioselective synthesis of complex molecules, a cornerstone of modern drug discovery and development. This technical guide provides an in-depth exploration of the HYTRA chiral auxiliary, more commonly known in the scientific literature as SAMP ((S)-1-amino-2-(methoxymethyl)pyrrolidine) and its enantiomer RAMP ((R)-1-amino-2-(methoxymethyl)pyrrolidine). Developed by Dieter Enders and his research group, these proline-derived auxiliaries have proven to be exceptionally versatile and effective in a wide range of asymmetric transformations, most notably the α-alkylation of ketones and aldehydes.[1]

This document will detail the synthesis of the HYTRA auxiliary, provide comprehensive experimental protocols for its application in asymmetric alkylation, present quantitative data for a variety of substrates, and illustrate the underlying mechanistic principles through detailed diagrams.

Core Principles of HYTRA-Mediated Asymmetric Synthesis

The fundamental principle of the HYTRA (SAMP/RAMP) chiral auxiliary lies in its temporary covalent attachment to a prochiral substrate, typically a ketone or an aldehyde, to form a chiral hydrazone. This hydrazone intermediate, upon deprotonation, forms a rigid, chelated azaenolate structure. The stereocenter of the auxiliary, in conjunction with the chelation of a lithium cation by the methoxymethyl group and the hydrazone nitrogen atoms, effectively shields one face of the azaenolate. This steric hindrance directs the approach of an electrophile to the opposite, less hindered face, thereby inducing the formation of a new stereocenter with a high degree of stereocontrol. The final step involves the cleavage of the auxiliary, which can often be recovered and reused, to yield the desired enantiomerically enriched product.[2][3]

Synthesis of the HYTRA (SAMP/RAMP) Chiral Auxiliary

The HYTRA auxiliaries, SAMP and RAMP, are synthesized from the readily available and inexpensive chiral pool starting materials, (S)-proline and (R)-proline, respectively. The synthesis is a well-established, multi-step process that can be reliably performed on a laboratory scale.

Experimental Protocol: Synthesis of (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) from (S)-Proline

This protocol is adapted from the procedure published in Organic Syntheses.

Materials:

-

(S)-Proline

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF)

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl)

-

Potassium cyanate (KOCN)

-

Diethyl ether

Procedure:

-

Reduction of (S)-Proline to (S)-Prolinol: In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, a suspension of LAH in anhydrous THF is prepared. To this suspension, (S)-proline is added portion-wise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour. The reaction is then cautiously quenched by the slow addition of an aqueous solution of KOH. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude (S)-prolinol is purified by distillation.

-

O-Methylation of (S)-Prolinol: The purified (S)-prolinol is dissolved in THF and the solution is cooled in an ice bath. Sodium hydride is added portion-wise, followed by the dropwise addition of methyl iodide. The reaction mixture is stirred at room temperature until completion. The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is dried and concentrated to give (S)-2-(methoxymethyl)pyrrolidine, which is purified by distillation.

-

N-Amination of (S)-2-(methoxymethyl)pyrrolidine: The (S)-2-(methoxymethyl)pyrrolidine is converted to its hydrochloride salt by treatment with concentrated HCl. The resulting hydrochloride salt is dissolved in water and the pH is adjusted to approximately 3. An aqueous solution of potassium cyanate is then added, and the mixture is stirred overnight. The resulting urea derivative is then subjected to a Hofmann degradation by treatment with a cold solution of potassium hydroxide and bromine to yield the final product, (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). The product is isolated by extraction and purified by distillation.

Asymmetric α-Alkylation of Ketones and Aldehydes

The premier application of the HYTRA auxiliary is the asymmetric α-alkylation of carbonyl compounds. This process can be broken down into three key stages: hydrazone formation, diastereoselective alkylation, and auxiliary cleavage.

I. Hydrazone Formation

The initial step involves the condensation of the chiral auxiliary with a ketone or aldehyde to form the corresponding chiral hydrazone.

Experimental Protocol: Formation of the SAMP Hydrazone of 3-Pentanone

Materials:

-

(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)

-

3-Pentanone

-

Argon atmosphere

Procedure:

-

A mixture of SAMP and a slight excess of 3-pentanone is heated at 60°C under an argon atmosphere overnight.

-

After cooling to room temperature, the excess 3-pentanone is removed under reduced pressure.

-

The crude hydrazone is purified by distillation to yield the pure product.

II. Diastereoselective Alkylation

The chiral hydrazone is deprotonated with a strong base to form a chiral azaenolate, which then reacts with an electrophile in a highly diastereoselective manner.

Experimental Protocol: Asymmetric Alkylation of 3-Pentanone SAMP Hydrazone

Materials:

-

3-Pentanone SAMP hydrazone

-

Anhydrous diethyl ether or THF

-

n-Butyllithium

-

Diisopropylamine (to form LDA)

-

Alkyl halide (e.g., propyl iodide)

-

Argon atmosphere

Procedure:

-

A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium to a solution of diisopropylamine in anhydrous THF at -78°C.

-

A solution of the 3-pentanone SAMP hydrazone in anhydrous THF is added dropwise to the LDA solution at -78°C. The mixture is stirred for several hours at this temperature to ensure complete formation of the azaenolate.

-

The alkyl halide is then added dropwise to the azaenolate solution at -78°C.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude alkylated hydrazone.

III. Auxiliary Cleavage

The final step is the removal of the chiral auxiliary to afford the enantiomerically enriched ketone or aldehyde. Several methods are available for this cleavage, allowing for compatibility with a range of functional groups.

Experimental Protocol: Cleavage of the Alkylated Hydrazone

-

Method A: Ozonolysis

-

The crude alkylated hydrazone is dissolved in dichloromethane and cooled to -78°C.

-

Ozone is bubbled through the solution until the characteristic blue color of ozone persists.

-

The excess ozone is removed by purging the solution with nitrogen or argon.

-

The reaction mixture is warmed to room temperature, and the solvent is removed under reduced pressure. The crude ketone is purified by distillation or column chromatography.

-

-

Method B: Hydrolysis with Oxalic Acid

-

A solution of the alkylated hydrazone in diethyl ether is stirred vigorously with a saturated aqueous solution of oxalic acid at room temperature.

-

The reaction is monitored by TLC until the starting material is consumed.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by chromatography. This method allows for the recovery of the chiral auxiliary from the aqueous layer.[4]

-

Quantitative Data for HYTRA-Mediated Asymmetric Alkylations

The HYTRA (SAMP/RAMP) auxiliary consistently provides high levels of stereoselectivity and good chemical yields across a range of substrates and electrophiles.

| Carbonyl Compound | Electrophile | Product | Yield (%) | de (%) | ee (%) | Reference |

| 3-Pentanone | Propyl iodide | (S)-4-Methyl-3-heptanone | 56-58 (overall) | ≥97 | ≥97 | [5] |

| Propanal | Methyl iodide | (S)-2-Methylbutanal | 65 | ≥95 | ≥95 | [5] |

| Cyclohexanone | Methyl iodide | (R)-2-Methylcyclohexanone | 75 | ≥98 | ≥98 | [1] |

| Acetone | Benzyl bromide | (S)-4-Phenyl-2-butanone | 72 | ≥96 | ≥96 | [1] |

| Oxetan-3-one | Benzyl bromide | (S)-2-(Phenylmethyl)oxetan-3-one | 73 | 76 | 76 | [6] |

Visualization of Experimental Workflows and Mechanisms

To further elucidate the processes involved in HYTRA-mediated asymmetric synthesis, the following diagrams have been generated using the DOT language.

References

- 1. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 2. chemtube3d.com [chemtube3d.com]

- 3. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. web.mit.edu [web.mit.edu]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Synthesis and Preparation of (S)-2-Hydroxy-1,2,2-triphenylethyl acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (S)-2-Hydroxy-1,2,2-triphenylethyl acetate, a valuable chiral building block in organic synthesis. The document details a robust two-step synthetic pathway, commencing with the asymmetric dihydroxylation of triphenylethylene to yield the chiral diol intermediate, (S)-1,1,2-triphenylethane-1,2-diol. This is followed by a selective acetylation to afford the final product. This guide includes detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow to aid researchers in the successful preparation of this important chiral compound.

Synthesis Overview

The synthesis of this compound is achieved through a two-step process:

-

Sharpless Asymmetric Dihydroxylation: Triphenylethylene is converted to (S)-1,1,2-triphenylethane-1,2-diol using the AD-mix-β reagent. This reaction proceeds with high enantioselectivity to establish the desired stereochemistry.

-

Selective Acetylation: The resulting chiral diol is then selectively acetylated at the less sterically hindered secondary hydroxyl group using acetic anhydride and a scandium(III) triflate catalyst to yield this compound.

The overall synthetic workflow is depicted in the following diagram:

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Sharpless Asymmetric Dihydroxylation of Triphenylethylene

This protocol outlines a general procedure for the Sharpless asymmetric dihydroxylation of an alkene using the commercially available AD-mix-β to produce the (S,S)-diol.[1][2][3] For the synthesis of (S)-1,1,2-triphenylethane-1,2-diol, triphenylethylene is used as the starting alkene.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Triphenylethylene | 256.34 | 1 mmol | 1 |

| AD-mix-β | - | 1.4 g | - |

| tert-Butanol | 74.12 | 5 mL | - |

| Water | 18.02 | 5 mL | - |

| Sodium sulfite | 126.04 | 1.5 g | - |

| Ethyl acetate | 88.11 | As needed | - |

| Silica gel | - | As needed | - |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, add AD-mix-β (1.4 g) to a mixture of tert-butanol (5 mL) and water (5 mL).

-

Stir the mixture at room temperature until all solids dissolve, resulting in a clear biphasic solution with a yellow aqueous layer.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add triphenylethylene (1 mmol) to the cooled reaction mixture.

-

Stir the reaction vigorously at 0°C. The reaction progress can be monitored by thin-layer chromatography (TLC). For substrates that react slowly, the reaction can be allowed to warm to room temperature.[2]

-

Upon completion of the reaction, add sodium sulfite (1.5 g) and stir the mixture for one hour at room temperature.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to obtain (S)-1,1,2-triphenylethane-1,2-diol.[2]

Step 2: Selective Acetylation of (S)-1,1,2-Triphenylethane-1,2-diol

This protocol details the selective acetylation of the chiral diol to yield the final product, this compound, also known as (S)-HYTRA. This procedure is adapted from a reported synthesis of the (R)-enantiomer.[4]

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| (S)-1,1,2-Triphenylethane-1,2-diol | 290.36 | 0.121 mol | 1.0 | 1.0 |

| Acetic anhydride | 102.09 | 0.181 mol | 1.5 | 1.5 |

| Scandium(III) trifluoromethanesulfonate | 492.16 | 2.5 mmol | 0.02 | 0.02 |

| Anhydrous acetonitrile | 41.05 | 625 mL | - | - |

Procedure:

-

In a flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve (S)-1,1,2-triphenylethane-1,2-diol (0.121 mol) and acetic anhydride (0.181 mol) in anhydrous acetonitrile (500 mL) at room temperature.

-

In a separate flask, prepare a solution of scandium(III) trifluoromethanesulfonate (2.5 mmol) in anhydrous acetonitrile (125 mL).

-

Slowly add the scandium(III) triflate solution to the diol and acetic anhydride mixture over approximately 35 minutes.

-

A white precipitate should begin to form after about 8 minutes.

-

Stir the resulting mixture at room temperature under nitrogen for a total of 3 hours.

-

The reaction work-up involves quenching with water, followed by removal of the solvent under reduced pressure.

-

The resulting solid is filtered, washed with water, and then subjected to azeotropic distillation with toluene to remove residual water.

-

The final product, this compound, is obtained by filtration from toluene.[4]

Quantitative Data

Table 1: Physical Properties of Key Compounds

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| Triphenylethylene | 256.34 | 68-70 | White solid | 58-72-0 |

| (S)-1,1,2-Triphenylethane-1,2-diol | 290.36 | 125-127 | Pale brown powder | 108998-83-0 |

| This compound | 332.39 | 237-240 | Crystals | 95061-51-1 |

Table 2: Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Catalyst | Solvent | Temperature | Yield | Enantiomeric Excess (ee) |

| 1 | Sharpless Asymmetric Dihydroxylation | Triphenylethylene, AD-mix-β | OsO₄ (catalytic) | t-BuOH/H₂O | 0°C to rt | - | >90% (typical)[3] |

| 2 | Selective Acetylation | (S)-1,1,2-Triphenylethane-1,2-diol, Acetic anhydride | Sc(OTf)₃ | Acetonitrile | rt | ~92%[4] | >99% |

Signaling Pathways and Logical Relationships

The stereochemical outcome of the Sharpless asymmetric dihydroxylation is determined by the chiral ligand present in the AD-mix. For the synthesis of the (S,S)-diol, AD-mix-β, which contains the (DHQD)₂PHAL ligand, is used. The ligand creates a chiral environment around the osmium tetroxide catalyst, directing the oxidation to one face of the alkene.

Figure 2: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

The selectivity of the subsequent acetylation step is governed by steric hindrance. The tertiary hydroxyl group in (S)-1,1,2-triphenylethane-1,2-diol is significantly more sterically encumbered than the secondary hydroxyl group. Consequently, the acetylation reaction preferentially occurs at the less hindered secondary position.

Figure 3: Rationale for the regioselectivity of the acetylation reaction.

References

Unraveling the Enigma: The Pharmacological Profile of (S)-2-Hydroxy-1,2,2-triphenylethyl Acetate

For Immediate Release

Shanghai, China – December 29, 2025 – An in-depth review of available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for the chiral compound (S)-2-Hydroxy-1,2,2-triphenylethyl acetate. While noted for its potential anti-inflammatory and antitumor properties, concrete, publicly accessible data detailing its biological activities, associated signaling pathways, and quantitative experimental results remain elusive. This technical guide serves to consolidate the current knowledge base on this compound, primarily focusing on its chemical properties, while highlighting the areas requiring further investigation to substantiate its therapeutic potential.

Physicochemical Properties

This compound, also known by its synonym HYTRA, is a well-characterized organic compound. Its key physicochemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₂₂H₂₀O₃ |

| Molecular Weight | 332.39 g/mol |

| CAS Number | 95061-51-1 |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 237-240 °C |

| Purity (via HPLC) | ≥99.0% |

| Storage Temperature | 2-30°C |

Biological Activity: An Overview

Current literature suggests that this compound holds promise in the realms of anti-inflammatory and antitumor applications.[1] However, these assertions are not yet supported by detailed, peer-reviewed studies that elaborate on the underlying molecular mechanisms. The compound is frequently cited as a chiral building block in the synthesis of more complex molecules, indicating its primary current role may be in synthetic chemistry rather than as a therapeutic agent itself.[1]

Gaps in Current Research

A thorough investigation for quantitative data, detailed experimental protocols, and established signaling pathways related to the mechanism of action of this compound yielded no specific results. To fulfill the needs of researchers, scientists, and drug development professionals, future studies should aim to address the following:

-

Quantitative Biological Assays: Elucidation of the compound's efficacy and potency through standardized in vitro and in vivo assays is critical. This includes determining IC50 values against relevant cancer cell lines and in inflammatory models.

-

Target Identification and Validation: Identifying the specific molecular targets and signaling pathways modulated by this compound is paramount to understanding its mechanism of action.

-

Detailed Experimental Protocols: The publication of detailed methodologies used to assess the biological activity of this compound would enable reproducibility and further investigation by the scientific community.

Logical Workflow for Future Investigation

To bridge the existing knowledge gap, a structured research approach is necessary. The following workflow outlines a logical progression for investigating the mechanism of action of this compound.

Conclusion

While the chemical identity of this compound is well-established, its biological mechanism of action remains an open question. The potential for anti-inflammatory and antitumor activities is noted but lacks the empirical foundation necessary for advancement in drug development. This guide underscores the urgent need for focused research to unlock the therapeutic potential of this compound. The scientific community is encouraged to undertake the systematic investigation outlined herein to build a comprehensive understanding of its pharmacological profile.

References

The Chiral Auxiliary (S)-2-Hydroxy-1,2,2-triphenylethyl Acetate: A Technical Guide to its Application in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Hydroxy-1,2,2-triphenylethyl acetate , also known by the acronym HYTRA , is a chiral auxiliary utilized in organic synthesis to control the stereochemical outcome of reactions. This technical guide provides an in-depth analysis of its known applications, focusing on its role in the diastereoselective synthesis of key pharmaceutical intermediates.

Core Application: Stereoselective Aldol Reaction in the Synthesis of Atorvastatin

The most well-documented application of this compound is in a crucial step of the synthesis of Atorvastatin, a widely used cholesterol-lowering medication. Specifically, it is employed as a chiral auxiliary in a stereoselective aldol reaction. This reaction establishes a key chiral center in the side chain of the Atorvastatin molecule with a notable degree of diastereoselectivity.

The process, as outlined in U.S. Patent 5,273,995, involves the reaction of a pyrrole aldehyde with the magnesium enolate of this compound. This reaction yields the corresponding β-hydroxy ester with a diastereomeric ratio of 86:14 in favor of the desired (R,S) isomer after recrystallization, achieving a 73% yield.[1]

Quantitative Data Summary

| Reaction Type | Substrates | Product | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| Aldol Reaction | Pyrrole aldehyde, this compound | β-hydroxy ester intermediate for Atorvastatin | 86:14 (after recrystallization) | 73 | U.S. Patent 5,273,995 |

Experimental Protocols

A detailed experimental procedure for the preparation of this compound and its application in a diastereoselective aldol reaction has been published in Organic Syntheses.

Synthesis of (S)-(+)-2-Hydroxy-1,2,2-triphenylethyl Acetate (HYTRA)

The preparation of HYTRA is a critical first step for its use as a chiral auxiliary. While the full detailed protocol is available in the cited literature, the general workflow is outlined below.

Caption: General workflow for the synthesis of (S)-HYTRA.

Diastereoselective Aldol Reaction Utilizing (S)-HYTRA

The following diagram illustrates the key steps involved in the aldol reaction for the synthesis of the Atorvastatin intermediate.

Caption: Workflow for the diastereoselective aldol reaction.

Potential Applications and Future Outlook

While the application of this compound in the synthesis of Atorvastatin is a significant example of its utility, its broader potential in other areas of organic synthesis remains less explored in publicly available literature. The structural features of HYTRA, particularly the bulky triphenylmethyl group, are key to its ability to induce stereoselectivity. This suggests that it could be a valuable tool in other asymmetric transformations where facial shielding of a prochiral center is required.

Further research into the application of HYTRA in other carbon-carbon bond-forming reactions, such as Michael additions, alkylations, and other types of aldol reactions, could reveal new avenues for its use in the synthesis of complex chiral molecules. The development of reaction conditions to improve the diastereoselectivity beyond the reported 86:14 ratio would also enhance its attractiveness as a chiral auxiliary for industrial applications.

References

A Technical Guide to (S)-2-Hydroxy-1,2,2-triphenylethyl acetate: Physicochemical Properties and a General Protocol for Solubility Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxy-1,2,2-triphenylethyl acetate is a chiral compound of interest in synthetic organic chemistry. A thorough understanding of its physicochemical properties, particularly its solubility in various solvents, is crucial for its application in synthesis, purification, and formulation development. This technical guide provides a summary of the available physicochemical data for this compound.

Notably, a comprehensive search of the current scientific literature did not yield specific quantitative solubility data for this compound. Therefore, this document also presents a detailed, generalized experimental protocol for determining the solubility of a solid organic compound, such as this compound, using the static gravimetric method. This protocol is intended to serve as a foundational methodology for researchers to generate reliable solubility data in their own laboratories.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information has been compiled from various chemical suppliers and databases.

| Property | Value |

| Molecular Formula | C₂₂H₂₀O₃ |

| Molecular Weight | 332.39 g/mol |

| CAS Number | 95061-51-1 |

| Appearance | Crystals |

| Melting Point | 237-240 °C |

| Assay (HPLC) | ≥99.0% |

| Storage Temperature | 2-30°C |

Experimental Protocol: Determination of Solubility by the Static Gravimetric Method

The following protocol outlines a reliable and straightforward method for determining the equilibrium solubility of a solid compound in a given solvent at a specific temperature.

Principle

This method involves creating a saturated solution of the solute in the solvent of interest. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined gravimetrically. From these measurements, the solubility can be calculated.

Materials and Equipment

-

This compound (or other solid compound)

-

Solvent of interest (e.g., water, ethanol, acetone)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Glass vials or flasks with secure caps

-

Pipettes (calibrated)

-

Evaporating dish or pre-weighed container

-

Drying oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a glass vial or flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the container to prevent solvent evaporation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solution becomes constant).

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette. It is crucial to avoid disturbing the solid at the bottom of the container.

-

Filter the withdrawn sample using a syringe filter that is compatible with the solvent to remove any remaining solid particles. The filter should be pre-conditioned with the saturated solution to avoid loss of solute due to adsorption.

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish.

-

Record the exact volume of the solution transferred.

-

Carefully evaporate the solvent in a drying oven at a temperature below the melting point of the solute to avoid decomposition.

-

Once the solvent is completely evaporated, cool the evaporating dish in a desiccator to room temperature.

-

Weigh the evaporating dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the solute by the volume of the solvent used.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the static gravimetric method for determining the solubility of a solid compound.

(S)-2-Hydroxy-1,2,2-triphenylethyl acetate spectroscopic data (NMR, IR, Mass Spec)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-2-Hydroxy-1,2,2-triphenylethyl acetate is a chiral molecule of interest in synthetic and medicinal chemistry, potentially as a building block or a pharmacologically active agent.[1][2][3] Its structural elucidation is paramount for quality control, reaction monitoring, and understanding its chemical behavior. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, explaining the causal relationships between the molecular structure and the expected spectral features.

Predicted ¹H NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms (protons). The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple aromatic rings and a chiral center.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving the sample in a deuterated solvent, such as deuterated chloroform (CDCl₃), and acquiring the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.5 | Multiplet | 15H | Aromatic Protons |

| ~ 5.9 | Singlet | 1H | Methine Proton (CH-OAc) |

| ~ 2.5 | Singlet | 1H | Hydroxyl Proton (OH) |

| ~ 2.0 | Singlet | 3H | Acetate Methyl Protons (CH₃) |

Interpretation:

-

Aromatic Protons (δ ~7.2 - 7.5 ppm): The fifteen protons on the three phenyl rings are expected to resonate in the aromatic region. Due to the chirality of the molecule and restricted rotation, these protons are chemically non-equivalent and will likely appear as a complex multiplet.

-

Methine Proton (δ ~5.9 ppm): The single proton on the carbon bearing the acetate group is a benzylic proton and is expected to be significantly deshielded, appearing as a singlet. Its chemical shift is influenced by the adjacent oxygen atom and the phenyl group.

-

Hydroxyl Proton (δ ~2.5 ppm): The hydroxyl proton is expected to appear as a broad singlet. Its chemical shift can vary depending on concentration, temperature, and solvent due to hydrogen bonding.

-

Acetate Methyl Protons (δ ~2.0 ppm): The three protons of the acetate's methyl group are expected to appear as a sharp singlet, as there are no adjacent protons to cause splitting.

Predicted ¹³C NMR Spectroscopic Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170 | Carbonyl Carbon (C=O) |

| ~ 140 - 145 | Quaternary Aromatic Carbons (ipso-C) |

| ~ 125 - 130 | Aromatic CH Carbons |

| ~ 85 | Tertiary Carbon with OH (C-OH) |

| ~ 78 | Methine Carbon (CH-OAc) |

| ~ 21 | Acetate Methyl Carbon (CH₃) |

Interpretation:

-

Carbonyl Carbon (δ ~170 ppm): The carbon of the acetate's carbonyl group is expected to resonate at a high chemical shift, characteristic of ester carbonyls.

-

Aromatic Carbons (δ ~125 - 145 ppm): The eighteen carbons of the three phenyl rings will appear in the aromatic region. The quaternary carbons (ipso-carbons) directly attached to the ethyl backbone will be at the higher end of this range, while the protonated aromatic carbons will be at the lower end. Due to the molecule's asymmetry, many of these carbons will be non-equivalent, leading to a number of distinct signals.

-

Tertiary Carbon with OH (δ ~85 ppm): The tertiary carbon atom bonded to the hydroxyl group and two phenyl groups is expected to have a chemical shift in this region.

-

Methine Carbon (δ ~78 ppm): The methine carbon attached to the acetate group and a phenyl group will also be in a similar region, deshielded by the oxygen and the aromatic ring.

-

Acetate Methyl Carbon (δ ~21 ppm): The carbon of the acetate's methyl group will appear at a much lower chemical shift, in the aliphatic region of the spectrum.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy:

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed on the ATR crystal, and the spectrum is recorded.

Caption: A simplified workflow for acquiring an ATR-FTIR spectrum.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~ 3500 (broad) | O-H stretch (alcohol) | Medium-Strong |

| ~ 3100-3000 | C-H stretch (aromatic) | Medium |

| ~ 2950-2850 | C-H stretch (aliphatic) | Weak-Medium |

| ~ 1740 | C=O stretch (ester) | Strong |

| ~ 1600, 1495, 1450 | C=C stretch (aromatic) | Medium-Strong |

| ~ 1240 | C-O stretch (ester) | Strong |

| ~ 1100 | C-O stretch (tertiary alcohol) | Medium-Strong |

Interpretation:

-

O-H Stretch (~3500 cm⁻¹): A broad and prominent peak in this region is characteristic of the hydroxyl group involved in hydrogen bonding.

-

C-H Stretches (~3100-2850 cm⁻¹): The absorptions just above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic rings, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the acetate methyl group.

-

C=O Stretch (~1740 cm⁻¹): A strong, sharp absorption in this region is a definitive indicator of the ester carbonyl group.

-

C=C Stretches (~1600-1450 cm⁻¹): Several sharp peaks in this region are characteristic of the carbon-carbon double bonds within the aromatic rings.

-

C-O Stretches (~1240 and ~1100 cm⁻¹): Two strong C-O stretching bands are expected: one at a higher wavenumber for the ester C-O bond and another at a lower wavenumber for the tertiary alcohol C-O bond.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. Electron Ionization (EI) is a common technique that often leads to extensive fragmentation.

Predicted Key Fragments in the EI Mass Spectrum:

| m/z | Proposed Fragment |

| 332 | [M]⁺ (Molecular Ion) |

| 273 | [M - OAc]⁺ |

| 183 | [Ph₂COH]⁺ |

| 165 | [Ph₂CH]⁺ |

| 105 | [PhCO]⁺ |

| 77 | [Ph]⁺ |

| 43 | [CH₃CO]⁺ |

Interpretation of Fragmentation:

Caption: A plausible fragmentation pathway for this compound in EI-MS.

The molecular ion peak at m/z 332, corresponding to the molecular weight of the compound, may be of low intensity due to the lability of the molecule under EI conditions. The fragmentation pattern is expected to be dominated by several key cleavages:

-

Loss of the Acetoxy Group: Cleavage of the C-O bond of the ester will lead to a significant fragment at m/z 273, corresponding to the triphenylethyl cation.

-

Formation of the Acylium Ion: Alpha-cleavage at the carbonyl group will produce a prominent peak at m/z 43, corresponding to the acylium ion [CH₃CO]⁺.[4]

-

Fragments from the Triphenylethyl Moiety: Further fragmentation of the triphenylethyl cation can lead to the formation of the diphenylcarbinol cation [Ph₂COH]⁺ at m/z 183, the diphenylmethyl cation [Ph₂CH]⁺ at m/z 165, the benzoyl cation [PhCO]⁺ at m/z 105, and the phenyl cation [Ph]⁺ at m/z 77. The formation of the tropylium ion (also at m/z 91, though not explicitly listed in the table) is a common rearrangement for benzyl-containing fragments.[5][6]

Conclusion

This in-depth technical guide provides a comprehensive predicted spectroscopic profile of this compound. By leveraging foundational spectroscopic principles and data from structurally analogous compounds, we have constructed a detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. This guide serves as a valuable resource for researchers in the synthesis, characterization, and application of this and related chiral molecules, providing a solid basis for experimental data interpretation and structural confirmation.

References

- 1. Page loading... [guidechem.com]

- 2. (S)-(-)-2-Hydroxy-1,2,2-triphenylethyl acetate for synthesis 95061-51-1 [sigmaaldrich.com]

- 3. (S)-(-)-2-Hydroxy-1,2,2-triphenylethyl acetate for synthesis 95061-51-1 [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. reddit.com [reddit.com]

Lack of Publicly Available Data on the Biological Activity of (S)-2-Hydroxy-1,2,2-triphenylethyl Acetate Derivatives

A comprehensive review of publicly accessible scientific literature and databases has revealed a significant gap in the available information regarding the biological activity of (S)-2-Hydroxy-1,2,2-triphenylethyl acetate and its derivatives. Despite extensive searches, no specific studies detailing the synthesis, biological evaluation, or mechanism of action of this class of compounds were identified.

The initial investigation sought to collate and present an in-depth technical guide for researchers, scientists, and drug development professionals. The core requirements included the summarization of quantitative biological data, detailed experimental protocols, and the visualization of relevant signaling pathways. However, the foundational scientific research necessary to construct such a guide appears to be absent from the public domain.

Searches for "this compound biological activity," "synthesis of this compound derivatives," and related terms did not yield any peer-reviewed articles or patents that would provide the necessary data for this technical whitepaper. The information retrieved was limited to basic chemical properties and sourcing information for the parent compound, this compound (CAS RN: 95061-51-1).

Consequently, it is not possible to fulfill the request for:

-

Data Presentation: No quantitative data on the biological activities of derivatives (e.g., IC50, EC50 values) could be found to be summarized in tables.

-

Experimental Protocols: Without published studies, the methodologies for key experiments cannot be detailed.

-

Mandatory Visualizations: The absence of information on the mechanism of action or biological effects of these compounds precludes the creation of any relevant signaling pathway or experimental workflow diagrams.

This lack of available information suggests that the biological activities of this compound derivatives may be an unexplored area of chemical and pharmacological research. For professionals in drug discovery and development, this could represent a novel chemical space for investigation.

Researchers interested in this class of compounds would need to undertake foundational research, including the synthesis of a library of derivatives and subsequent screening for various biological activities. Such a research program would be the first step toward generating the data required for the type of in-depth guide originally requested.

(S)-3-Hydroxy-γ-butyrolactone: A Comprehensive Technical Guide to a Key Chiral Building Block in Modern Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-γ-butyrolactone (S-HGB), a versatile and highly valuable chiral building block, plays a pivotal role in the stereoselective synthesis of a multitude of active pharmaceutical ingredients (APIs). Its inherent chirality and functional group arrangement make it an ideal starting material for the construction of complex molecular architectures with precise stereochemical control. This technical guide provides an in-depth overview of the synthesis, applications, and biological significance of S-HGB, with a focus on its role in the development of blockbuster drugs such as Atorvastatin and Linezolid.

Synthetic Methodologies: A Comparative Analysis

The efficient and enantiomerically pure synthesis of S-HGB is a critical aspect of its utility. Various synthetic strategies have been developed, each with its own set of advantages and disadvantages. This section details the most prominent methods, presenting quantitative data in a comparative format to aid in the selection of the most appropriate route for a given application.

Data Presentation: Synthesis of (S)-3-Hydroxy-γ-butyrolactone

| Parameter | Chemoenzymatic Synthesis from L-Malic Acid[1] | Synthesis from Carbohydrates[2] |

| Starting Material | L-Malic Acid | Lactose, Maltose, or Maltodextrin |

| Key Reagents/Catalysts | Acyl chloride, Metal borohydride, Lewis acid, Lipase | Base (e.g., NaOH), Oxidant (e.g., Cumene hydroperoxide) |

| Typical Yield | ~80% (isolated yield) | 38-56% |

| Enantiomeric Excess (ee) | >99% | 88-90% |

| Key Advantages | High enantioselectivity, well-established methods | Inexpensive and readily available starting materials |

| Key Disadvantages | Multi-step process | Lower yield and enantioselectivity compared to chemoenzymatic routes |

Experimental Protocols

Chemoenzymatic Synthesis of (S)-3-Hydroxy-γ-butyrolactone from L-Malic Acid

This widely employed method leverages the chirality of L-malic acid to produce S-HGB with high enantiopurity.[1][3]

Step 1: Acid Anhydride Formation [3]

-

In a suitable reaction vessel, suspend L-malic acid (1 equivalent) in an appropriate solvent (e.g., tetrahydrofuran).

-

Add an acyl chloride (e.g., acetyl chloride, 1.1 equivalents) dropwise to the suspension at room temperature.

-

Stir the reaction mixture for 2-3 hours until the reaction is complete (monitored by TLC or other suitable analytical techniques).

-

The resulting acid anhydride can be used directly in the next step or isolated if necessary.

Step 2: Reduction of the Acid Anhydride [3]

-

Cool the solution containing the acid anhydride to 0°C.

-

In a separate flask, prepare a solution of a metal borohydride (e.g., sodium borohydride, 1.5 equivalents) in the same solvent.

-

Add the borohydride solution dropwise to the anhydride solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

Step 3: Lactonization and Purification

-

Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1M HCl) until the pH is acidic.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure (S)-3-hydroxy-γ-butyrolactone.

Lipase-Catalyzed Kinetic Resolution of (±)-3-Hydroxy-γ-butyrolactone

Kinetic resolution using lipases is an effective method for obtaining enantiomerically enriched S-HGB.

-

Prepare a solution of racemic 3-hydroxy-γ-butyrolactone in a suitable organic solvent (e.g., toluene).

-

Add a lipase (e.g., from Candida antarctica or Pseudomonas cepacia) and an acyl donor (e.g., vinyl acetate).

-

Incubate the mixture at a controlled temperature (typically 30-40°C) with constant agitation.

-

Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol and the formed ester.

-

When the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the enzyme.

-

Separate the unreacted (S)-3-hydroxy-γ-butyrolactone from the acylated (R)-enantiomer by column chromatography.

Application in Pharmaceutical Synthesis

Atorvastatin (Lipitor®)

S-HGB is a crucial chiral precursor for the synthesis of the side chain of Atorvastatin, a blockbuster drug for the treatment of hypercholesterolemia.[2] The stereocenter in S-HGB dictates the stereochemistry of the final drug molecule, which is essential for its biological activity.

Experimental Workflow: Synthesis of Atorvastatin Side Chain Intermediate

Caption: Synthesis of a key chiral intermediate for Atorvastatin from S-HGB.

Signaling Pathway: Mechanism of Action of Atorvastatin

Atorvastatin functions by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis.[4][5][6][7][8] This leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL cholesterol from the bloodstream.[5][8]

References

- 1. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US6713639B1 - Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]

- 3. CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]

- 4. Atorvastatin - Wikipedia [en.wikipedia.org]

- 5. droracle.ai [droracle.ai]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What is the mechanism of Atorvastatin Calcium? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (S)-2-Hydroxy-1,2,2-triphenylethyl acetate ((S)-HYTRA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxy-1,2,2-triphenylethyl acetate, commonly known as (S)-HYTRA, is a valuable chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of reactions. Its bulky triphenylmethyl group provides a well-defined chiral environment, enabling high levels of diastereoselectivity in various chemical transformations. This document provides detailed application notes and protocols for the use of (S)-HYTRA, with a specific focus on its application in stereoselective aldol reactions for the synthesis of pharmaceutical intermediates.

Principle of Asymmetric Induction

(S)-HYTRA is temporarily incorporated into a substrate molecule, introducing a chiral center that directs the approach of incoming reagents. This steric hindrance forces the reaction to proceed through a lower energy transition state, leading to the preferential formation of one diastereomer over the other. After the desired stereocenter is established, the chiral auxiliary can be cleaved and potentially recycled.

Application: Diastereoselective Aldol Reaction in the Synthesis of an Atorvastatin Intermediate

A key application of (S)-HYTRA is in the stereoselective aldol reaction to produce a β-hydroxy ester, a crucial intermediate in the synthesis of Atorvastatin, a widely used cholesterol-lowering medication.[1] In this reaction, the enolate derived from an acetate ester bearing the (S)-HYTRA auxiliary reacts with a pyrrole aldehyde to yield the desired syn-aldol product with good diastereoselectivity.

Quantitative Data Summary

| Product | Yield (after recrystallization) | Diastereomeric Ratio (syn:anti) |

| β-Hydroxy ester intermediate for Atorvastatin | 73% | 86:14 |

| Table 1: Summary of quantitative data for the (S)-HYTRA mediated aldol reaction in the synthesis of an Atorvastatin intermediate.[1] |

Experimental Protocols

General Workflow for (S)-HYTRA Mediated Asymmetric Aldol Reaction

The following diagram illustrates the general workflow for utilizing (S)-HYTRA as a chiral auxiliary in an asymmetric aldol reaction.

Detailed Protocol: Stereoselective Aldol Reaction for an Atorvastatin Intermediate[1]

This protocol is based on the procedure described in patent WO2012145808A1 for the synthesis of a key intermediate for Atorvastatin.

Materials:

-

This compound ((S)-HYTRA)

-

Pyrrole aldehyde derivative

-

Magnesium salt (e.g., MgBr₂·OEt₂)

-

Aprotic solvent (e.g., Tetrahydrofuran (THF))

-

Base (e.g., Diisopropylethylamine)

-

Reagents for workup and purification (e.g., aqueous ammonium chloride, organic solvents, silica gel)

Procedure:

-

Preparation of the (S)-HYTRA acetate enolate:

-

Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of a suitable magnesium salt (e.g., MgBr₂·OEt₂) in THF.

-

Slowly add a non-nucleophilic base (e.g., diisopropylethylamine) to generate the magnesium enolate. Stir the mixture at -78 °C for 1 hour.

-

-

Aldol Reaction:

-

To the pre-formed enolate solution, add a solution of the pyrrole aldehyde in anhydrous THF dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to obtain the desired β-hydroxy ester with high diastereoselectivity.

-

Proposed Mechanism of Stereochemical Control

The diastereoselectivity of the aldol reaction is controlled by the formation of a rigid, chelated transition state. The bulky triphenylmethyl group of the (S)-HYTRA auxiliary effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face. This leads to the preferential formation of the syn-diastereomer.

Conclusion

This compound is an effective chiral auxiliary for directing stereoselective reactions, particularly in the synthesis of β-hydroxy esters via aldol additions. The provided protocol for the synthesis of an Atorvastatin intermediate demonstrates its practical application in the pharmaceutical industry. The high diastereoselectivity achieved is attributed to the sterically demanding nature of the triphenylmethyl group, which effectively controls the facial selectivity of the reaction. Further exploration of (S)-HYTRA in other asymmetric transformations is a promising area for future research.

References

Application Notes and Protocols for Diastereoselective Aldol Reaction with HYTRA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecular architectures found in natural products and pharmaceuticals. Achieving stereocontrol in the aldol reaction, particularly diastereoselectivity, is of paramount importance. This application note provides a detailed protocol for a diastereoselective aldol reaction utilizing (R)-(+)-2-Hydroxy-1,2,2-triphenylethyl acetate, commonly known as (R)-HYTRA, as a chiral auxiliary.

HYTRA is a highly effective chiral auxiliary for the stereoselective aldol addition of acetate enolates to various aldehydes. The bulky triphenylmethyl group of the auxiliary provides a well-defined chiral environment, leading to high levels of diastereoselectivity in the formation of β-hydroxy carboxylic acids. This protocol outlines the general procedure for the aldol reaction, cleavage of the chiral auxiliary, and recovery of the valuable HYTRA precursor.

Principle and Mechanism of Diastereoselectivity

The diastereoselectivity of the aldol reaction mediated by HYTRA is achieved through the formation of a rigid, chair-like six-membered transition state, as described by the Zimmerman-Traxler model. The lithium enolate of the HYTRA acetate chelates to the lithium cation, creating a defined conformation. The bulky triphenylmethyl group on the chiral auxiliary effectively shields one face of the enolate, directing the incoming aldehyde to approach from the less sterically hindered face. This facial bias results in the preferential formation of one diastereomer of the aldol adduct.

Experimental Protocols

Materials Required:

-

(R)-HYTRA (2-Hydroxy-1,2,2-triphenylethyl acetate)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution in THF/hexanes

-

Aldehyde (various)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H₂O₂)

-

Sodium sulfite (Na₂SO₃)

-

Hydrochloric acid (HCl), 1 M solution

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flasks, oven-dried

-

Magnetic stirrer and stir bars

-

Syringes and needles

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Rotary evaporator

-

Standard glassware for extraction and purification

-

Thin-layer chromatography (TLC) apparatus

Protocol 1: Diastereoselective Aldol Addition

This protocol describes the formation of the lithium enolate of HYTRA-acetate and its subsequent reaction with an aldehyde.

-

Preparation:

-

To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (R)-HYTRA acetate (1.0 eq).

-

Dissolve the auxiliary in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

-

Enolate Formation:

-

Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise to the stirred solution of the HYTRA acetate at -78 °C.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

-

-

Aldol Reaction:

-

To the enolate solution, add a solution of the desired aldehyde (1.2 eq) in anhydrous THF dropwise at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

-

Work-up:

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude aldol adduct.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the diastereomeric aldol adducts.

-

The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or the purified mixture.

-

Protocol 2: Cleavage of the Chiral Auxiliary

This protocol describes the saponification of the aldol adduct to yield the chiral β-hydroxy carboxylic acid and recover the HYTRA precursor.

-

Saponification:

-

Dissolve the purified aldol adduct (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of lithium hydroxide (LiOH) (2.0 - 4.0 eq) in water.

-

For oxidative cleavage, carefully add 30% hydrogen peroxide (H₂O₂) (4.0 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitored by TLC).

-

-

Work-up:

-

Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to decompose excess peroxide.

-

Acidify the mixture to pH ~2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes) to isolate the β-hydroxy carboxylic acid.

-

The organic layers can be combined, washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

-

-

Auxiliary Recovery:

-

The aqueous layer from the extraction can be made basic (pH > 10) with a suitable base (e.g., NaOH).

-

Extract the basic aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover the 1,1,2-triphenyl-1,2-ethanediol (HYTRA precursor).

-

The recovered auxiliary can be purified by recrystallization.

-

Data Presentation

The following table summarizes typical results obtained for the diastereoselective aldol reaction of the lithium enolate of (R)-HYTRA acetate with various aldehydes.

| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Benzaldehyde | 3-Hydroxy-3-phenylpropanoic acid | 85 | >95:5 |

| 2 | Isobutyraldehyde | 3-Hydroxy-4-methylpentanoic acid | 88 | >98:2 |

| 3 | Acetaldehyde | 3-Hydroxybutanoic acid | 75 | 90:10 |

| 4 | Cinnamaldehyde | 3-Hydroxy-5-phenyl-4-pentenoic acid | 82 | >95:5 |

| 5 | Cyclohexanecarboxaldehyde | 3-Cyclohexyl-3-hydroxypropanoic acid | 86 | >95:5 |

Note: Yields and diastereomeric ratios are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the HYTRA-mediated aldol reaction can be rationalized by considering the Zimmerman-Traxler transition state model.

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize reaction conditions for their specific substrates and consult relevant literature for further details. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Application Notes: (S)-2-Hydroxy-1,2,2-triphenylethyl acetate in Enolate Alkylation

Topic: (S)-2-Hydroxy-1,2,2-triphenylethyl acetate Mediated Alkylation of Enolates

For: Researchers, scientists, and drug development professionals.

Introduction